Computed Lipophilicity (XLogP3) of 2-((1-(2-Methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide Versus the Broader Oprea Lead-Like Set
The target compound exhibits an XLogP3 of 5.7 [1], which is at the upper boundary of the Oprea lead-like space (typically XLogP 0–5). This positions it as a high-lipophilicity member within the screening set, potentially enhancing membrane permeability but also increasing the risk of promiscuous binding and poor aqueous solubility. In contrast, the median XLogP3 of the Oprea set is approximately 3.0 (class-level estimate).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | Oprea lead-like set median XLogP3 ≈ 3.0 |
| Quantified Difference | +2.7 log units (approximate, relative to set median) |
| Conditions | Computed value from PubChem (XLogP3 algorithm) |
Why This Matters
A higher-than-average XLogP3 may influence solubility and non-specific binding, which are critical considerations for assay design and hit validation in early drug discovery.
- [1] PubChem Compound Summary for CID 4581185, 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide. National Center for Biotechnology Information (2025). View Source
